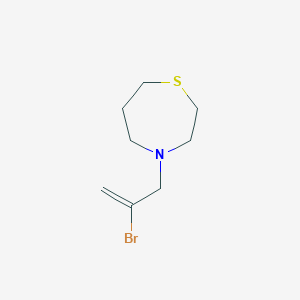
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide, also known as JZP-386, is a novel compound that has been developed for its potential use in treating sleep disorders. It belongs to the class of drugs known as orexin receptor antagonists, which work by blocking the action of the orexin neuropeptide in the brain.
Mécanisme D'action
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide works by blocking the action of the orexin neuropeptide, which is involved in regulating wakefulness and sleep. By blocking the orexin receptors in the brain, N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide helps to promote wakefulness and reduce excessive daytime sleepiness.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. These include increasing levels of the neurotransmitter dopamine in the brain, which is involved in regulating mood and motivation. The compound has also been shown to reduce levels of the stress hormone cortisol, which is involved in regulating the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there may be limited information available on its long-term effects.
Orientations Futures
There are a number of potential future directions for research on N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use in treating other sleep disorders, such as idiopathic hypersomnia and shift work sleep disorder. Another area of interest is its potential use in treating other conditions, such as depression and anxiety disorders, which are thought to be linked to disturbances in sleep and wakefulness. Additionally, further research is needed to better understand the long-term effects of N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide and its potential for abuse or addiction.
Méthodes De Synthèse
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide is synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process has been described in detail in a patent application filed by Jazz Pharmaceuticals, the company that developed the compound.
Applications De Recherche Scientifique
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been studied extensively in preclinical and clinical trials for its potential use in treating sleep disorders such as narcolepsy and obstructive sleep apnea. The compound has shown promising results in improving wakefulness and reducing excessive daytime sleepiness in patients with these conditions.
Propriétés
IUPAC Name |
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-11-5-6-13-12-21(14-7-2-1-3-8-14)20-17(13)18(24)19-15-9-4-10-16(15)23/h1-3,7-8,12,15-16,22-23H,4-6,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKYGHJQOZZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=NN(C=C2CCCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)




![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
